BFH772

Vue d'ensemble

Description

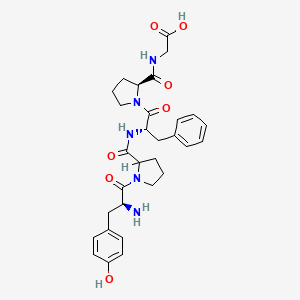

BFH772 is an inhibitor of VEGF receptor 2 (VEGFR2; IC50 = 0.0027 μM for the human receptor). It is selective for human VEGFR2 over mouse VEGFR2 and human VEGFR1 and VEGFR3 (IC50s = 1.5, 1.7, and 1.1 μM, respectively), as well as 40-fold selective over B-RAF, RET, and Tie2. This compound inhibits VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs; IC50 = <0.01 nM). It inhibits VEGF-induced increases in tissue weight and Tie2 levels in an angiogenesis chamber implant model in mice when administered at doses of 1 and 3 mg/kg per day. This compound (3 mg/kg per day) inhibits primary tumor and metastasis growth in a B16 melanoma mouse model.

This compound, a structure analogue of BAW2881, is a potent and selective VEGF inhibitor. This compound is highly effective at targeting VEGFR2 kinase with an IC50 value of 3 nM. This compound inhibits the ligand induced autophosphorylation of RET, PDGFR, and KIT kinases, with IC50 values ranging between 30 and 160 nM.

Applications De Recherche Scientifique

Inhibition du récepteur 2 du VEGF (VEGFR2)

BFH772 est un puissant inhibiteur du récepteur 2 du facteur de croissance de l'endothélium vasculaire (VEGFR2), avec une valeur de CI50 de 0,0027 µM pour le récepteur humain. Il présente une sélectivité pour le VEGFR2 humain par rapport au VEGFR2 de souris et aux VEGFR1 et VEGFR3 humains, ainsi que par rapport à d'autres kinases telles que B-RAF, RET et Tie2 .

Recherche en oncologie

Dans la recherche en oncologie, la sélectivité de this compound dans les essais de kinase suggère des applications potentielles dans les thérapies anticancéreuses ciblées, en particulier dans les tumeurs qui expriment VEGFR2 .

Traitement du psoriasis

Un essai clinique a été mené pour déterminer l'efficacité du this compound topique chez les patients atteints de psoriasis et pour évaluer sa sécurité après administration de doses multiples .

Traitement de la rosacée

this compound a été évalué dans une étude pour sa sécurité, sa tolérance et son efficacité après 12 semaines de traitement par rapport à un contrôle actif et à un véhicule chez des patients atteints de rosacée érythémateuse-télangiectasique .

Mécanisme D'action

Target of Action

BFH772, also known as BFH-722, BFH-772, BFH722, 1-Naphthalenecarboxamide, 6-((6-(hydroxymethyl)-4-pyrimidinyl)oxy)-N-(3-(trifluoromethyl)phenyl)-, or T1IV236CVP, is a potent and selective inhibitor of VEGFR2 . VEGFR2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels .

Mode of Action

This compound interacts with its primary target, VEGFR2, by inhibiting its kinase activity . This inhibition prevents the autophosphorylation of VEGFR2, thereby blocking the downstream signaling pathways that are activated by VEGFR2 . Apart from VEGFR2, this compound also targets B-RAF, RET, and TIE-2, albeit with at least 40-fold lower potency .

Biochemical Pathways

The inhibition of VEGFR2 by this compound affects the VEGF signaling pathway, which is primarily involved in angiogenesis . By blocking this pathway, this compound can potentially inhibit the growth of new blood vessels, which is particularly relevant in the context of tumor growth and metastasis .

Pharmacokinetics

It’s known that this compound is orally active , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . By inhibiting VEGFR2, this compound can abrogate VEGF-induced proliferation at remarkably low nM concentrations . In vivo, this compound at 3 mg/kg orally dosed once per day potently inhibits melanoma growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the specific biological context, including the presence of other signaling molecules, the state of the cells, and the overall physiological condition of the organism .

Propriétés

IUPAC Name |

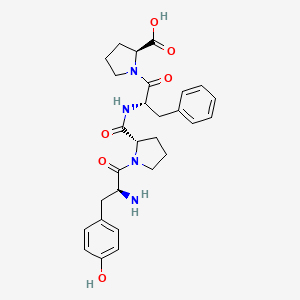

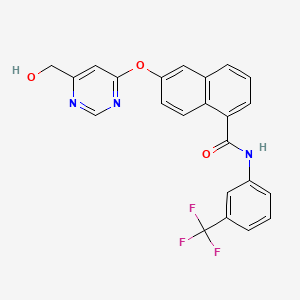

6-[6-(hydroxymethyl)pyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16F3N3O3/c24-23(25,26)15-4-2-5-16(10-15)29-22(31)20-6-1-3-14-9-18(7-8-19(14)20)32-21-11-17(12-30)27-13-28-21/h1-11,13,30H,12H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLSTLQFDDAULK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC=NC(=C4)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

890128-81-1 | |

| Record name | BFH-722 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890128811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BFH772 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BFH-772 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IV236CVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.